1-Ethoxyisoquinoline-3-carboxylic acid
Overview
Description
Mechanism of Action
Target of Action
The primary targets of 1-Ethoxyisoquinoline-3-carboxylic acid (IQ3CA) are various plant bacteria, including Ralstonia solanacearum (Rs) , Acidovorax citrulli (Ac) , X. oryzae pv. oryzicola (Xoc) , X. campestris pv. campestris (Xcc) , P. carotovorum subsp. carotovorum (Pcc) , and X. fragariae (Xf) . These bacteria are responsible for several plant diseases that significantly impact crop yield and quality .
Mode of Action
IQ3CA interacts with its bacterial targets, leading to significant morphological changes. Scanning electron microscopy observations revealed that treatment of Ac cells with IQ3CA resulted in a curved and sunken cell morphology, along with destroyed cell membrane integrity .
Biochemical Pathways
IQ3CA affects the motility and exopolysaccharides production of Ac, and it prevents biofilm formation . These biochemical changes disrupt the normal functioning of the bacteria, thereby inhibiting their ability to cause disease.
Pharmacokinetics
Its molecular weight is 21722 , which may influence its bioavailability and distribution within the organism.
Result of Action
The result of IQ3CA’s action is significant antibacterial activity against its targets. It demonstrated an efficacy of 68.56% at 200 μg/mL against Ac, which was not significantly different from that of the positive control kasugamycin (72.48%) and was superior to that of the positive control thiosen copper (64.62%) .
Action Environment
The action, efficacy, and stability of IQ3CA can be influenced by various environmental factors. It’s important to note that the development of innovative and environmentally sustainable bactericides like IQ3CA is crucial due to the rise of bactericide-resistant strains and the adverse effects of environmental contamination and jeopardized food safety .
Biochemical Analysis
Biochemical Properties
1-Ethoxyisoquinoline-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the metabolism of aromatic compounds, potentially acting as a substrate or inhibitor. The nature of these interactions can vary, with some enzymes being activated while others are inhibited by the presence of this compound .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, this compound can affect the expression of specific genes, thereby impacting protein synthesis and cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in either inhibition or activation of the target molecules. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects becoming more pronounced over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significant only above certain concentration levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for the metabolism of aromatic compounds. These interactions can affect metabolic flux and the levels of various metabolites. For example, this compound can influence the activity of enzymes involved in the biosynthesis and degradation of aromatic amino acids .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the localization and accumulation of the compound within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
1-Ethoxyisoquinoline-3-carboxylic acid can be synthesized through several methods. One common synthetic route involves the reaction between ethyl orthoamino benzoate and crotonic acid. The reaction conditions typically include heating and the use of a suitable solvent to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Ethoxyisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
1-Ethoxyisoquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds.
Industry: This compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-Ethoxyisoquinoline-3-carboxylic acid can be compared with other isoquinoline derivatives, such as:
Isoquinoline: The parent compound, which lacks the ethoxy and carboxylic acid groups.
1-Methoxyisoquinoline-3-carboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group.
1-Hydroxyisoquinoline-3-carboxylic acid: Contains a hydroxy group instead of an ethoxy group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-ethoxyisoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-11-9-6-4-3-5-8(9)7-10(13-11)12(14)15/h3-7H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCBUGHWLNITDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=CC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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